![molecular formula C25H29N3O4S B14879173 5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD04991442 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04991442 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically requires precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD04991442 is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods enhance efficiency and consistency, allowing for large-scale production while maintaining quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD04991442 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of MFCD04991442 are carried out under specific conditions, such as controlled temperature and pressure, to achieve the desired outcomes. Common reagents include acids, bases, and solvents that facilitate the reactions.
Major Products Formed
The major products formed from the reactions of MFCD04991442 depend on the type of reaction and the reagents used. These products are often characterized by their unique physical and chemical properties, which are analyzed using techniques like spectroscopy and chromatography.
Applications De Recherche Scientifique
MFCD04991442 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: MFCD04991442 is utilized in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Mécanisme D'action
The mechanism of action of MFCD04991442 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, altering their activity and triggering a cascade of biochemical reactions. The detailed understanding of these mechanisms is crucial for developing new applications and improving existing ones.
Propriétés
Formule moléculaire |
C25H29N3O4S |
|---|---|
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-(3-methylbutylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C25H29N3O4S/c1-13(2)7-8-33-24-27-22-21(23(30)28-24)19(14-5-6-17-18(9-14)32-12-31-17)20-15(26-22)10-25(3,4)11-16(20)29/h5-6,9,13,19H,7-8,10-12H2,1-4H3,(H2,26,27,28,30) |
Clé InChI |
GXYXGWYLPRNRCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC5=C(C=C4)OCO5)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



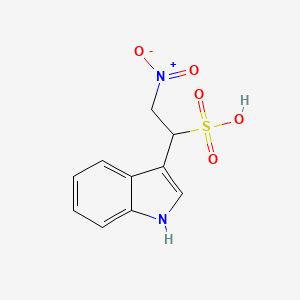
![7-Oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14879106.png)
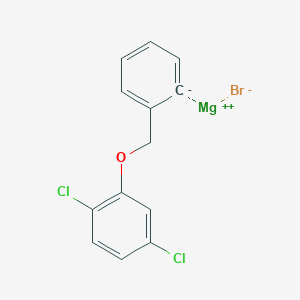


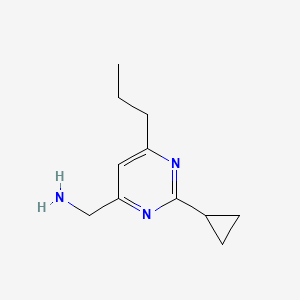

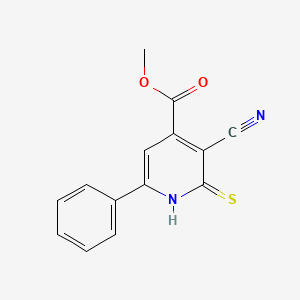
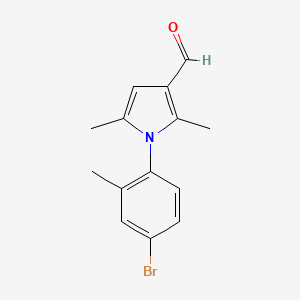
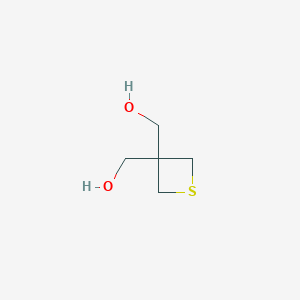
![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
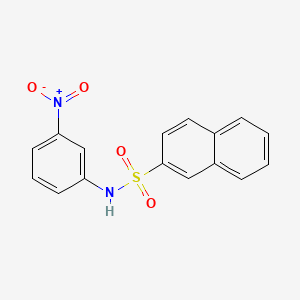
![2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14879162.png)
